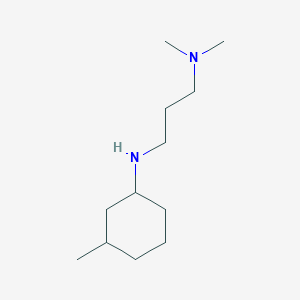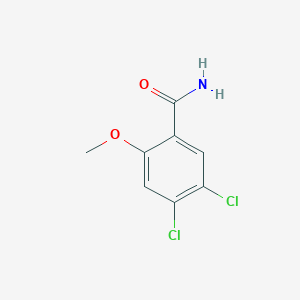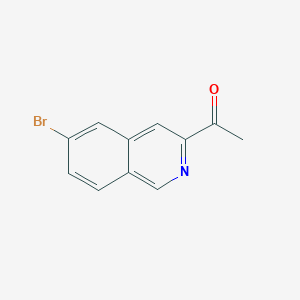
4-Chloro-6,7,8-trifluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7,8-trifluoroquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of a quinazoline core substituted with chlorine and fluorine atoms. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-6,7,8-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Starting with a suitable aromatic precursor, nitration is performed to introduce nitro groups.
Condensation: The nitro compound undergoes condensation with appropriate reagents to form an intermediate.
Reduction and Cyclization: The intermediate is then reduced and cyclized to form the quinazoline core.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
4-Chloro-6,7,8-trifluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.
Cycloaddition Reactions: The quinazoline core can participate in cycloaddition reactions with alkenes or alkynes to form more complex structures.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
4-Chloro-6,7,8-trifluoroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing novel drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,8-trifluoroquinazoline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
In cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
4-Chloro-6,7,8-trifluoroquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-6,7-dimethoxyquinazoline: This compound has similar halogen substitutions but with methoxy groups instead of fluorine.
4,6,7-Substituted Quinazolines: These derivatives have various substitutions at the 4, 6, and 7 positions, leading to different biological activities.
Fluorinated Quinolines: These compounds share the quinoline core with fluorine substitutions, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C8H2ClF3N2 |
|---|---|
Molecular Weight |
218.56 g/mol |
IUPAC Name |
4-chloro-6,7,8-trifluoroquinazoline |
InChI |
InChI=1S/C8H2ClF3N2/c9-8-3-1-4(10)5(11)6(12)7(3)13-2-14-8/h1-2H |
InChI Key |
GEIJMPJKMKNFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)


![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)



![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)
